

Application Note: Solid-Phase Synthesis of Phosphonic Acid Analogues[1][2]

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Compound of Interest

Compound Name: [(3R)-3-amino-2-oxobutyl]phosphonicacid
CAS No.: 112392-53-7
Cat. No.: B2576277

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Part 1: Strategic Framework & Rationale

The Bioisostere Advantage

Phosphonic acid analogues are critical in drug discovery because the C-P bond is metabolically stable and non-hydrolyzable, unlike the labile P-O bond in natural phosphates. This makes them ideal transition-state analogues for protease inhibitors (e.g., HIV protease, renin) and viral polymerase inhibitors.

The "P(III) vs. P(V)" Decision Matrix

Successful SPS depends on the oxidation state of the phosphorus during coupling.

Feature	P(III) Strategy (H-Phosphonate)	P(V) Strategy (Phosphoramidate/Phosphate)
Reactivity	High (upon activation with acid chlorides).	Moderate to Low (Sterically hindered).
Stability	Air-stable building blocks; oxidation required post-coupling.	Stable; no oxidation step needed.
Side Reactions	Minimal; fewer protecting groups needed.	High risk of steric clash; requires extensive protection.
Primary Use	Oligonucleotide analogues, Phosphonopeptides.	Short peptide analogues, pre-formed blocks.
Key Reagent	Pivaloyl Chloride (PvCl), Adamantoyl Chloride.	HATU, PyBOP, DIC.

Part 2: Core Protocols

Protocol A: Synthesis of Phosphonopeptides via Fmoc-Aminophosphonic Acid Building Blocks

Target: Incorporation of an alpha-aminophosphonic acid (an amino acid analogue) into a peptide backbone.

1. Mechanistic Insight

Unlike standard amino acids, alpha-aminophosphonic acids have a tetrahedral geometry that mimics the transition state of peptide hydrolysis. The challenge in SPS is the P-C coupling. The most robust method involves synthesizing the Fmoc-protected aminophosphonic acid in solution and then coupling it to the resin-bound peptide using standard activation, often requiring extended reaction times due to steric bulk.

2. Materials

- Resin: Wang Resin (for acid C-termini) or Rink Amide (for amide C-termini).

- Building Block: Fmoc-protected

-aminophosphonic acid monoester (e.g., Fmoc-NH-CH(R)-P(O)(OEt)(OH)). Note: Monoesters are preferred to prevent P-branching.
- Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA.
- Solvent: DMF (Anhydrous).

3. Step-by-Step Protocol

Step 1: Resin Swelling & Deprotection

- Swell 200 mg Rink Amide resin (0.6 mmol/g) in DMF for 30 min.
- Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

Step 2: Standard Amino Acid Coupling (Pre-Phosphonate)

- Couple the C-terminal amino acids using standard Fmoc chemistry (3 eq. Fmoc-AA, 3 eq. HBTU, 6 eq.^[1] DIEA) for 45 min.
- Perform Kaiser test to ensure completion.

Step 3: Coupling the Phosphonate Analogue Critical Step: Phosphonic acids are less reactive and more sterically hindered.

- Dissolve Fmoc-Aminophosphonic Acid Monoester (2.5 eq.) and HATU (2.5 eq.) in minimal anhydrous DMF.
- Add HOAt (2.5 eq.) to suppress racemization and improve efficiency.
- Add DIEA (5 eq.) immediately before adding to the resin.
- Reaction: Shake at Room Temperature for 2–4 hours.

- Double Coupling: Drain and repeat the coupling step if the sequence is hydrophobic or sterically demanding.

Step 4: Post-Phosphonate Coupling The amine of the phosphonate is now the N-terminus. It is often less nucleophilic.

- Deprotect Fmoc with 20% Piperidine/DMF.[2]
- Couple the next amino acid using HATU/HOAt (highly activated ester) to overcome the low nucleophilicity of the aminophosphonate nitrogen.

Step 5: Cleavage

- Wash resin with DCM and dry under nitrogen.
- Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Shake for 2 hours.
- Note: If the phosphonate ethyl ester protecting group is present, it may require TMSBr (Trimethylsilyl bromide) in DCM for removal prior to TFA cleavage, or it can be left intact as a prodrug moiety.

Protocol B: H-Phosphonate Method for Oligonucleotide Analogues

Target: Synthesis of DNA/RNA analogues containing phosphonate diester linkages (e.g., Methylphosphonates).

1. Mechanistic Insight

This method utilizes P(III) chemistry. The H-phosphonate monoester is activated by an acid chloride to form a mixed anhydride, which reacts rapidly with the 5'-OH of the resin-bound nucleoside. The P(III) linkage is stable until the final oxidation step, allowing the construction of the entire backbone before converting P(III) to P(V).

2. Materials

- Resin: CPG (Controlled Pore Glass) or Polystyrene loaded with 3'-nucleoside.[3]

- Monomers: 5'-DMT-nucleoside-3'-H-phosphonates.
- Activator: Pivaloyl Chloride (PvCl) or Adamantoyl Chloride (AdCl) in Pyridine/Acetonitrile (1:1).
- Oxidizer: 0.1 M Iodine in Pyridine/THF/Water (for phosphate) OR specific reagents for analogues.

3. Step-by-Step Protocol

Step 1: Detritylation

- Wash resin with Acetonitrile.
- Treat with 3% TCA (Trichloroacetic acid) in DCM until effluent is colorless (removes 5'-DMT).
- Wash with Acetonitrile and Pyridine.

Step 2: H-Phosphonate Coupling

- Prepare Monomer Solution: 50 mM Nucleoside H-phosphonate in Pyridine/Acetonitrile (1:1).
- Prepare Activator Solution: 100 mM Pivaloyl Chloride in Pyridine/Acetonitrile (1:1).
- Delivery: Simultaneously inject Monomer and Activator solutions into the column.
- Wait: Allow reaction to proceed for 2–5 minutes.
- Validation: Coupling efficiency is typically >98%.

Step 3: Capping (Optional but Recommended)

- Unreacted 5'-OH groups can be capped with Isopropyl Phosphite + Activator, though often omitted in short runs due to high coupling efficiency.

Step 4: Cycle Repetition Repeat Steps 1–3 until the sequence is complete. Do not oxidize yet.

Step 5: Modification (The "Analogue" Step) At this stage, the backbone consists of H-phosphonate diesters. You can now choose the final analogue type:

- Option A: Phosphodiester (Standard): Oxidize with

/Pyridine/

.
- Option B: Phosphorothioate: Sulfurize with

in

/Pyridine or Beaucage Reagent.
- Option C: Phosphoramidate (P-N): Oxidative amidation using

and a primary amine (e.g.,

).
 - Protocol: Treat resin with 10% amine in

/Pyridine for 30 min.

Step 6: Cleavage & Deprotection

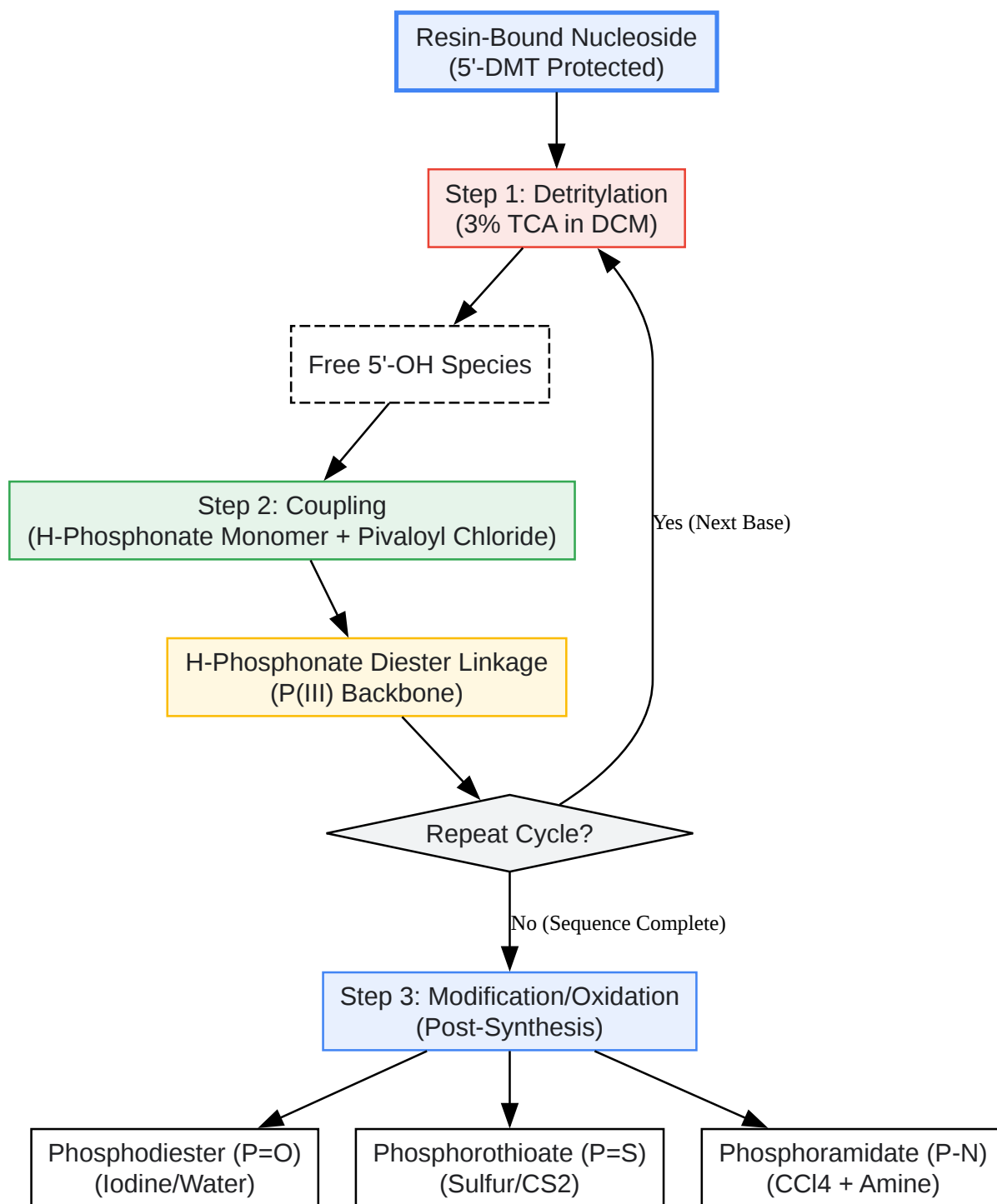
- Treat with conc.

at 55°C for 6–12 hours (standard DNA).
- Note: Methylphosphonates are base-labile; use mild deprotection (Ethylenediamine/Ethanol) if methyl groups are part of the backbone.

Part 3: Visualization (Graphviz Diagrams)

Diagram 1: H-Phosphonate Reaction Cycle

Caption: The cyclic workflow for H-phosphonate synthesis, highlighting the divergent oxidation step for creating analogues.



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Diagram 2: Fmoc-Phosphonopeptide Synthesis Logic

Caption: Decision tree for synthesizing peptides containing phosphonic acid analogues (C-P bonds).



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Part 4: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Coupling Yield (Peptides)	Steric hindrance of the tetrahedral phosphonate group.	Switch to HATU/HOAT; Increase temperature to 50°C (microwave assisted); Double couple.
P-N Bond Hydrolysis	Acid lability of phosphoramidates during TFA cleavage.	Use a "High-pH" cleavage strategy if possible, or minimize water content in TFA cocktail.
Incomplete Oxidation (H-Phos)	Wet reagents or insufficient time.	Ensure pyridine is anhydrous; extend oxidation time; use fresh Iodine solution.
Racemization	Base-catalyzed proton abstraction during coupling.	Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA as the base; maintain pH < 8.

References

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